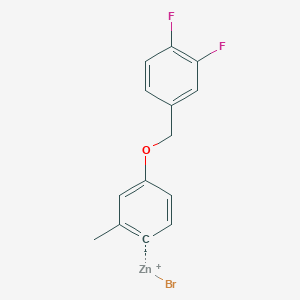
4-(3',4'-DifluorobenZyloxy)-2-methylphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3’,4’-Difluorobenzyloxy)-2-methylphenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of fluorine atoms in the molecule enhances its reactivity and stability, making it a versatile tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3’,4’-Difluorobenzyloxy)-2-methylphenylzinc bromide typically involves the reaction of 4-(3’,4’-Difluorobenzyloxy)-2-methylphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-(3’,4’-Difluorobenzyloxy)-2-methylphenyl bromide+Zn→4-(3’,4’-Difluorobenzyloxy)-2-methylphenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the integrity of the product and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
4-(3’,4’-Difluorobenzyloxy)-2-methylphenylzinc bromide primarily undergoes cross-coupling reactions, such as Negishi coupling, where it reacts with various electrophiles to form new carbon-carbon bonds. It can also participate in other types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium or nickel catalysts, which facilitate the cross-coupling process. Typical conditions involve the use of THF as a solvent, with reactions carried out under an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving 4-(3’,4’-Difluorobenzyloxy)-2-methylphenylzinc bromide depend on the specific electrophile used. For example, reactions with aryl halides yield biaryl compounds, while reactions with alkyl halides produce alkyl-aryl compounds.
Scientific Research Applications
4-(3’,4’-Difluorobenzyloxy)-2-methylphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the development of new drugs, particularly those targeting fluorine-containing compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3’,4’-Difluorobenzyloxy)-2-methylphenylzinc bromide involves its role as a nucleophile in cross-coupling reactions. The zinc atom coordinates with the electrophile, facilitating the transfer of the organic group to the electrophile. This process is often catalyzed by transition metals like palladium or nickel, which enhance the reaction rate and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3’,4’-Difluorobenzyloxy)-3-fluorophenylmagnesium bromide
- 3-Fluoro-4-methylbenzylzinc bromide
- 3-Fluorophenylboronic acid
Uniqueness
Compared to similar compounds, 4-(3’,4’-Difluorobenzyloxy)-2-methylphenylzinc bromide offers unique advantages due to the presence of both fluorine atoms and the zinc center. The fluorine atoms increase the compound’s reactivity and stability, while the zinc center provides a versatile platform for various cross-coupling reactions. This combination makes it a valuable reagent in synthetic chemistry, offering higher yields and selectivity in many reactions.
Properties
Molecular Formula |
C14H11BrF2OZn |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
bromozinc(1+);1,2-difluoro-4-[(3-methylbenzene-4-id-1-yl)oxymethyl]benzene |
InChI |
InChI=1S/C14H11F2O.BrH.Zn/c1-10-3-2-4-12(7-10)17-9-11-5-6-13(15)14(16)8-11;;/h2,4-8H,9H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
JBRCZNKBKQVHKF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[C-]C=CC(=C1)OCC2=CC(=C(C=C2)F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(furan-2-ylmethyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B14880150.png)
![2,4-di-tert-Butyl-6-[(2-hydroxy-benzylidene)-amino]-phenol](/img/structure/B14880156.png)
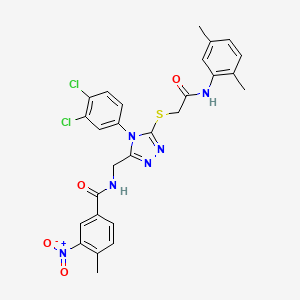
![1-((1,4-Diazepan-1-yl)methyl)-3-methylimidazo[1,5-a]pyridine](/img/structure/B14880160.png)
![5-mercapto-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14880168.png)
![Ethyl 4-({7-[(dimethylamino)methyl]-6-hydroxy-1,2-benzoxazol-3-yl}methoxy)benzoate](/img/structure/B14880177.png)
![2-[(3'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14880178.png)
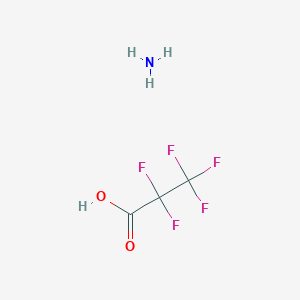
![9-(2,2-Difluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14880193.png)
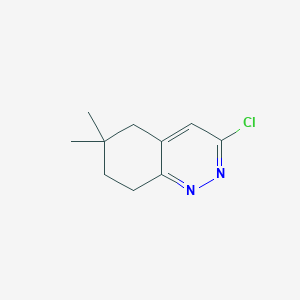
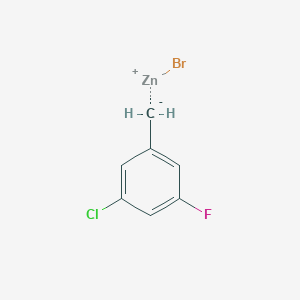
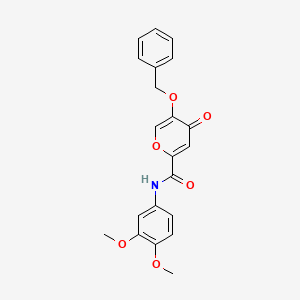
![1,2-Dimethyl 3-{[(tert-butoxy)carbonyl]amino}-6-hydroxybenzene-1,2-dicarboxylate](/img/structure/B14880236.png)

